2,4-Dimethylbenzo[g]quinoline
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Overview
Description
2,4-Dimethylbenzo[g]quinoline is an organic compound with the molecular formula C15H13NThis compound is characterized by a fused ring structure that includes a benzene ring and a quinoline moiety, with two methyl groups attached at the 2 and 4 positions of the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylbenzo[g]quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and acetaldehyde as starting materials. The reaction is catalyzed by acidic or basic conditions, leading to the formation of the quinoline ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of heterogeneous catalysts, such as cobalt oxide or iron catalysts, can enhance the efficiency of the reaction and make it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylbenzo[g]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Halogenated or alkylated quinolines.
Scientific Research Applications
2,4-Dimethylbenzo[g]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research has shown potential for its use in developing drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylbenzo[g]quinoline involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of protein synthesis in bacteria. This compound can bind to bacterial ribosomes, preventing the translation of essential proteins and leading to bacterial cell death . Additionally, it may inhibit specific enzymes, such as hexane oxidase, further contributing to its biological effects .
Comparison with Similar Compounds
- 2,4-Diphenylbenzo[h]quinoline: Known for its use in organic light-emitting diodes (OLEDs).
- 2-Phenylbenzo[h]quinoline: Exhibits strong fluorescence properties.
- 4-Methyl-2-(2-naphthyl)benzo[h]quinoline: Used in the synthesis of complex organic molecules .
Properties
CAS No. |
14879-95-9 |
---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2,4-dimethylbenzo[g]quinoline |
InChI |
InChI=1S/C15H13N/c1-10-7-11(2)16-15-9-13-6-4-3-5-12(13)8-14(10)15/h3-9H,1-2H3 |
InChI Key |
QRGXLGFKLPGONP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC3=CC=CC=C3C=C12)C |
Origin of Product |
United States |
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